molecular formula C14H12N2OS B11101697 2-[(2-Hydroxybenzylidene)amino]-4,5-dimethyl-3-thiophenecarbonitrile

2-[(2-Hydroxybenzylidene)amino]-4,5-dimethyl-3-thiophenecarbonitrile

Cat. No.: B11101697
M. Wt: 256.32 g/mol
InChI Key: YTDLXGRSRDVSKQ-LZYBPNLTSA-N
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Description

2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE is a Schiff base compound known for its diverse applications in various fields of scientific research. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they are widely recognized for their biological and chemical significance .

Preparation Methods

The synthesis of 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE involves the condensation of 2-hydroxybenzaldehyde with 4,5-dimethyl-2-aminothiophene-3-carbonitrile. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBONITRILE involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes . Additionally, its ability to interact with cellular components can lead to antimicrobial effects .

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

2-[(E)-(2-hydroxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C14H12N2OS/c1-9-10(2)18-14(12(9)7-15)16-8-11-5-3-4-6-13(11)17/h3-6,8,17H,1-2H3/b16-8+

InChI Key

YTDLXGRSRDVSKQ-LZYBPNLTSA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=C/C2=CC=CC=C2O)C

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CC=CC=C2O)C

Origin of Product

United States

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